molecular formula C₃₀H₃₅NO₁₅ B1139776 methyl (2S,4S,5S,6R)-5-acetamido-4-acetyloxy-2-[(7-hydroxy-4-methyl-2H-chromen-2-yl)oxy]-6-[(1S,2R)-1,2,3-triacetyloxypropyl]oxane-2-carboxylate CAS No. 59361-08-9

methyl (2S,4S,5S,6R)-5-acetamido-4-acetyloxy-2-[(7-hydroxy-4-methyl-2H-chromen-2-yl)oxy]-6-[(1S,2R)-1,2,3-triacetyloxypropyl]oxane-2-carboxylate

Cat. No.: B1139776
CAS No.: 59361-08-9
M. Wt: 649.6
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl (2S,4S,5S,6R)-5-acetamido-4-acetyloxy-2-[(7-hydroxy-4-methyl-2H-chromen-2-yl)oxy]-6-[(1S,2R)-1,2,3-triacetyloxypropyl]oxane-2-carboxylate, also known as this compound, is a useful research compound. Its molecular formula is C₃₀H₃₅NO₁₅ and its molecular weight is 649.6. The purity is usually 95%.
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Mechanism of Action

Target of Action

The primary target of this compound, also known as (4-Methylumbelliferyl)-N-acetyl-4,7,8,9-tetra-O-acetyl-alpha-D-neuraminic Acid, Methyl Ester, is hyaluronic acid (HA) . HA is a prominent component of the extracellular matrix at many sites of chronic inflammation, including type 1 diabetes, multiple sclerosis, and numerous malignancies .

Mode of Action

This compound acts as a hyaluronic acid synthesis inhibitor . By inhibiting the synthesis of HA, it can decrease inflammation, reduce fibrosis, and lower body weight, serum cholesterol, and insulin resistance .

Biochemical Pathways

The inhibition of HA synthesis by this compound affects the extracellular matrix (ECM) . The ECM plays a crucial role in cell-cell signaling and facilitates cell movement and migration . Therefore, the inhibition of HA synthesis can have significant downstream effects on these processes.

Pharmacokinetics

It is known that 4-methylumbelliferyl, a derivative of this compound, is an already approved drug in europe and asia called “hymecromone” where it is used to treat biliary spasm . More research is needed to fully understand the ADME properties of this compound and their impact on bioavailability.

Result of Action

The inhibition of HA synthesis by this compound results in a decrease in inflammation and fibrosis, a reduction in body weight, serum cholesterol, and insulin resistance, and a potential antitumor activity .

Action Environment

The action of this compound can be influenced by various environmental factors. For example, the presence of HA can counteract the effects of this compound . More research is needed to fully understand how other environmental factors influence the compound’s action, efficacy, and stability.

Properties

IUPAC Name

methyl (2S,4S,5S,6R)-5-acetamido-4-acetyloxy-2-[(7-hydroxy-4-methyl-2H-chromen-2-yl)oxy]-6-[(1S,2R)-1,2,3-triacetyloxypropyl]oxane-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H37NO15/c1-14-10-25(44-22-11-20(37)8-9-21(14)22)45-30(29(38)39-7)12-23(41-17(4)34)26(31-15(2)32)28(46-30)27(43-19(6)36)24(42-18(5)35)13-40-16(3)33/h8-11,23-28,37H,12-13H2,1-7H3,(H,31,32)/t23-,24+,25?,26-,27+,28+,30+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXDAJBSGWNWJGF-VBMSRFAZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(OC2=C1C=CC(=C2)O)OC3(CC(C(C(O3)C(C(COC(=O)C)OC(=O)C)OC(=O)C)NC(=O)C)OC(=O)C)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(OC2=C1C=CC(=C2)O)O[C@@]3(C[C@@H]([C@@H]([C@@H](O3)[C@@H]([C@@H](COC(=O)C)OC(=O)C)OC(=O)C)NC(=O)C)OC(=O)C)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H37NO15
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

651.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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